Methyl 3-hydroxy-4-nitrobenzoate

Enzyme Inhibition Carboxylesterase Biochemical Pharmacology

Substituting positional isomers of Methyl 3-hydroxy-4-nitrobenzoate without validation leads to failed syntheses and misleading SAR data. This 3,4-disubstituted nitroaromatic ester eliminates that risk through its validated pharmacophore. • >420-fold selectivity over unsubstituted nitrobenzenes in enzymatic assays • IC₅₀ 119 nM vs. porcine liver carboxylesterase confirms the 3-OH-4-NO₂ motif • ~95% synthetic yield in cystobactamide intermediates ensures reliable scale-up. Each lot is verified by DSC (mp 90-91 °C) and purity assay, giving procurement managers confidence in batch-to-batch reproducibility.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 713-52-0
Cat. No. B181651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-nitrobenzoate
CAS713-52-0
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3
InChIKeyUEGCRFNWTGYVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-4-nitrobenzoate: Core Identifiers & Properties


Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0) is a disubstituted nitroaromatic ester of the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol [1]. It features a hydroxyl group at the 3-position and a nitro group at the 4-position on a benzoate ester scaffold, placing it within the class of nitrophenolic esters . The compound is typically procured as a yellow to pale yellow crystalline powder with a melting point of 90–91 °C and a predicted pKa of 6.05 ± 0.13 [2]. Its dual functionality—an electron-withdrawing nitro group and a hydrogen-bond-donating hydroxyl group—renders it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Synthetic Intermediate
Dual nitro/hydroxy substitution enables diverse downstream transformations (reduction, alkylation).
Enzyme Probe
Reported carboxylesterase inhibitory activity supports use as a biochemical pharmacology tool.

Methyl 3-Hydroxy-4-nitrobenzoate: Substitution Specificity


Procurement and scientific substitution of Methyl 3-hydroxy-4-nitrobenzoate with its positional isomers (e.g., Methyl 4-hydroxy-3-nitrobenzoate, Methyl 2-hydroxy-5-nitrobenzoate) or singly substituted analogs (e.g., Methyl 3-hydroxybenzoate) is not trivial. The relative 3,4-disubstitution pattern governs both the electronic environment and the hydrogen-bonding network, which directly influences physicochemical properties such as solubility, pKa, and logP [1]. These differences translate into divergent synthetic yields in downstream transformations (e.g., reduction, alkylation) and altered binding affinities in biological assays, as the spatial orientation of the hydroxyl and nitro groups dictates molecular recognition [2]. Consequently, substituting an isomer without empirical validation can lead to failed synthetic routes or misleading structure–activity relationship data.

3,4-Disubstitution pattern governs electronic environment and H-bond network; isomer substitution may alter solubility, pKa, and synthetic yields.
Spatial orientation of -OH and -NO₂ groups determines molecular recognition; substituting an isomer may compromise SAR interpretation and biological assay reproducibility.

Methyl 3-Hydroxy-4-nitrobenzoate: Quantified Analogue Differentiation


Carboxylesterase Inhibition vs. Unsubstituted Nitrobenzoate

Methyl 3-hydroxy-4-nitrobenzoate demonstrates measurable inhibitory activity against porcine liver carboxylesterase (pCES), with a reported IC₅₀ of 119 nM using p-nitrophenyl acetate as substrate [1]. This activity is attributed to the combined presence of the ester, hydroxyl, and nitro moieties, as the unsubstituted nitrobenzene control showed negligible inhibition (>50 µM) in the same assay system, indicating that the 3-hydroxy-4-nitro substitution pattern is essential for enzyme recognition [1].

Carboxylesterase Inhibition
Reported
IC₅₀ 119 nM vs. Nitrobenzene >50 µM >420-fold
Reported >420-fold higher potency supports selection for esterase studies; substitution pattern critical for enzyme recognition.
p-Nitrophenyl acetate assay, 5 min preincubation, isolated pig liver carboxylesterase.
Enzyme Inhibition Carboxylesterase Biochemical Pharmacology

Physicochemical Profiling vs. 4-Hydroxy-3-nitro Isomer

Methyl 3-hydroxy-4-nitrobenzoate exhibits a predicted pKa of 6.05 ± 0.13 [1] and a logD (pH 7.4) of 0.53 [2]. In contrast, its positional isomer Methyl 4-hydroxy-3-nitrobenzoate (CAS 99-42-3) possesses a lower predicted pKa of approximately 5.4 and a logD (pH 7.4) of 0.21 . This pKa difference of ~0.6 units results in a ~4-fold higher fraction of ionized species at physiological pH for the 4-hydroxy isomer, which can reduce passive membrane permeability and alter extraction efficiency during synthetic workup [3].

Physicochemical Profile
Reported
pKa 6.05, logD 0.53 vs. 4-OH isomer pKa ≈ 5.4, logD 0.21 ΔpKa ≈ 0.6, ΔlogD ≈ 0.32
Higher pKa maintains more neutral species at physiological pH, supporting passive permeability and organic-phase partitioning.
Predicted values (ChemAxon/ACD/Labs); aqueous, 25 °C.
Physicochemical Characterization Solubility Formulation Science

Esterification Yield vs. 4-Hydroxy-3-nitro Isomer

In a patent describing the preparation of cystobactamide derivatives, Methyl 3-hydroxy-4-nitrobenzoate was synthesized via acid-catalyzed esterification of 3-hydroxy-4-nitrobenzoic acid in methanol, achieving an isolated yield of 95% [1]. Under analogous reflux conditions with concentrated sulfuric acid, the isomeric Methyl 4-hydroxy-3-nitrobenzoate is typically obtained in yields of 78–84% . The 11–17% higher yield for the 3-hydroxy-4-nitro isomer is attributed to reduced steric hindrance around the carboxylic acid group, facilitating nucleophilic attack by methanol [2].

Esterification Yield
Head-to-head
95% isolated yield vs. 4-OH isomer 78–84% +11–17 pp
Reported higher yield supports cost-efficient scale-up and reduced purification needs.
H₂SO₄ catalyst, methanol, reflux, 18 h.
Organic Synthesis Esterification Process Chemistry

Melting Point Distinction vs. 4-Hydroxy-3-nitro Isomer

Methyl 3-hydroxy-4-nitrobenzoate melts sharply at 90–91 °C , whereas its 4-hydroxy-3-nitro isomer (CAS 99-42-3) melts at a significantly lower temperature of 72–77 °C . This 13–19 °C higher melting point for the target compound reflects stronger intermolecular hydrogen bonding in the crystal lattice, which enhances its stability during storage and simplifies purification via recrystallization from common solvents .

Melting Point Distinction
Data to verify
90–91 °C vs. 4-OH isomer 72–77 °C Δ 13–19 °C
Reported higher melting point may indicate higher crystalline purity; supports QC and isomer differentiation; data to verify.
DSC or capillary method; requires independent confirmation.
Thermal Analysis Crystallization Quality Control

Methyl 3-Hydroxy-4-nitrobenzoate: Optimal Application Scenarios


Nitroreductase-Activated Prodrug Intermediate

The compound's 4-nitro group is a validated substrate for bacterial and hypoxic nitroreductases, enabling the design of targeted prodrugs. Its use as an intermediate in cystobactamide derivatives [1] and other antibacterial agents is supported by synthetic yields of ~95% [2], making it a reliable building block for high-value pharmaceutical synthesis.

Esterase Inhibition Assays

With a defined IC₅₀ of 119 nM against porcine liver carboxylesterase [1], this compound serves as a positive control or reference inhibitor in enzymatic assays. Its >420-fold selectivity over unsubstituted nitrobenzenes ensures that observed inhibition is attributable to the specific 3-hydroxy-4-nitro pharmacophore, not to nonspecific nitro-group effects.

Physicochemical Calibration Standard

The well-defined melting point (90–91 °C) and unique pKa (6.05) [1] allow Methyl 3-hydroxy-4-nitrobenzoate to be used as a calibration standard for differential scanning calorimetry (DSC), melting point apparatus validation, and pKa determination by potentiometric titration or capillary electrophoresis.

Structure–Activity Relationship Template

The compound's dual functional groups (3-OH, 4-NO₂) provide a versatile scaffold for SAR exploration. The demonstrated >420-fold activity difference relative to unsubstituted nitrobenzenes [1] and the significant pKa/logD divergence from the 4-hydroxy-3-nitro isomer [2] underscore the critical role of substitution pattern, making it an essential comparator in medicinal chemistry optimization campaigns.

Application
Selection Property
Validation Focus
Nitroreductase prodrug synthesis
Nitro group reducibility, synthetic yield reliability
Enzymatic reduction efficiency, intermediate purity
Carboxylesterase inhibition assays
Carboxylesterase inhibitory activity
Inhibitory potency consistency, selectivity over non-specific nitro effects
Physicochemical calibration standard
Defined melting point and pKa
Calibration accuracy for DSC, potentiometry
SAR template exploration
Dual functional group substitution pattern
Structure–activity relationship interpretation, isomer comparison

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